Cas no 21139-32-2 (Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate)

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate is a versatile indole derivative widely used in pharmaceutical and organic synthesis. Its key structural features include a chloro-substituted indole core and an ethyl carboxylate group, enhancing reactivity for further functionalization. The phenyl group at the 3-position contributes to steric and electronic modulation, making it valuable in medicinal chemistry for drug discovery. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and anti-inflammatory pathways. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable building block for heterocyclic chemistry. High purity grades are available for research and industrial applications.
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate structure
21139-32-2 structure
Product Name:Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
CAS No:21139-32-2
MF:C17H14ClNO2
MW:299.751563549042
MDL:MFCD00411467
CID:279375
PubChem ID:737953
Update Time:2025-05-23

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
    • 1H-Indole-2-carboxylicacid, 5-chloro-3-phenyl-, ethyl ester
    • 5-Chlor-3-phenyl-indol-carbonsaeure-(2)-ethylester
    • 5-Chloro-3-phenyl-1H-indole-2-carboxylic acid ethyl ester
    • 5-chloro-3-phenyl-indole-2-carboxylic acid ethyl ester
    • ethyl 3-phenyl-5-chloroindole-2-carboxylate
    • ethyl 5-chloro-3-phenylindole-2-carboxylate
    • Ethyl 5-chloro-3-phenylindolecarboxylate
    • ethylchlorophenylindolecarboxylate
    • FT-0680509
    • WAA13932
    • 1H-Indole-2-carboxylicacid,5-chloro-3-phenyl-,ethyl ester
    • Oprea1_020548
    • cid_737953
    • 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester
    • ethyl 5-chloranyl-3-phenyl-1H-indole-2-carboxylate
    • F2199-0591
    • MFCD00411467
    • SCHEMBL2715272
    • FSLOLRKVZPTMHC-UHFFFAOYSA-N
    • CHEMBL1323101
    • AKOS004119473
    • A879235
    • 5-Chloro-3-phenylindole-2-carboxylic acid ethyl ester
    • MLS000556478
    • 6K-906
    • 21139-32-2
    • HMS2371D19
    • SMR000147795
    • J-521127
    • BDBM67853
    • DTXSID30353298
    • ETHYL5-CHLORO-3-PHENYL-1H-INDOLE-2-CARBOXYLATE
    • AE-848/08332046
    • DB-208933
    • STK329554
    • MDL: MFCD00411467
    • Inchi: 1S/C17H14ClNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3
    • InChI Key: FSLOLRKVZPTMHC-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)C(C1C=CC=CC=1)=C(C(=O)OCC)N2

Computed Properties

  • Exact Mass: 299.07100
  • Monoisotopic Mass: 299.071306
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 42.1
  • XLogP3: 4.9

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: 176-178°C
  • Boiling Point: 503.8±50.0 °C at 760 mmHg
  • Flash Point: 258.5±30.1 °C
  • Refractive Index: 1.642
  • PSA: 42.09000
  • LogP: 4.66500
  • Vapor Pressure: 0.0±1.3 mmHg at 25°C

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Security Information

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199009002-1g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2 95%
1g
$633.15 2023-09-02
Alichem
A199009002-5g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2 95%
5g
$1536.24 2023-09-02
Chemenu
CM262761-1g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2 95%
1g
$564 2021-08-18
Chemenu
CM262761-5g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2 95%
5g
$1294 2021-08-18
TRC
E288501-100mg
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2
100mg
$ 135.00 2022-06-05
TRC
E288501-500mg
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2
500mg
$ 570.00 2022-06-05
TRC
E288501-1g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
21139-32-2
1g
$ 865.00 2022-06-05
Matrix Scientific
045062-500mg
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, >95%
21139-32-2 >95%
500mg
$486.00 2023-09-09
Matrix Scientific
045062-1g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, >95%
21139-32-2 >95%
1g
$603.00 2023-09-09
Matrix Scientific
045062-5g
Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, >95%
21139-32-2 >95%
5g
$1384.00 2023-09-09

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:21139-32-2)Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
Order Number:A879235
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:59
Price ($):504.0
Email:sales@amadischem.com

Additional information on Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate

Recent Advances in the Study of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2)

Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) is a compound of significant interest in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a key intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthetic applications, biological activities, and potential therapeutic uses.

The compound has garnered attention due to its indole core structure, which is a common motif in many pharmacologically active molecules. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate, with its unique substitution pattern, has been investigated for its ability to modulate various biological targets, making it a promising candidate for drug development.

Recent synthetic studies have demonstrated efficient methods for the preparation of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate. One notable approach involves the palladium-catalyzed cross-coupling of 5-chloroindole derivatives with phenylboronic acids, followed by esterification. This method offers high yields and excellent regioselectivity, making it suitable for large-scale production. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce reaction times and improve sustainability.

In terms of biological activity, preliminary studies have shown that Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate exhibits moderate inhibitory effects against certain cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that the compound may interfere with cell cycle progression and induce apoptosis. However, further in vivo studies are required to validate these findings and assess the compound's pharmacokinetic properties.

Another area of interest is the compound's potential as a building block for the synthesis of more complex indole derivatives. Researchers have successfully utilized Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate as a precursor for the development of novel kinase inhibitors and GPCR modulators. These derivatives have shown promising results in preclinical models, highlighting the versatility of this compound in medicinal chemistry.

Despite these advancements, challenges remain in the optimization of Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate for therapeutic applications. Issues such as solubility, bioavailability, and off-target effects need to be addressed through structural modifications and formulation strategies. Future research directions may include the exploration of prodrug approaches and the development of targeted delivery systems to enhance the compound's efficacy and safety profile.

In conclusion, Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate (CAS: 21139-32-2) represents a valuable scaffold in chemical biology and drug discovery. Its synthetic accessibility and diverse biological activities make it a compelling subject for further investigation. Continued research efforts will likely uncover new applications and improve its potential as a therapeutic agent, contributing to the advancement of medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21139-32-2)Ethyl 5-chloro-3-phenyl-1H-indole-2-carboxylate
A879235
Purity:99%
Quantity:1g
Price ($):504.0
Email